alpha-Naphthoflavanone

Beschreibung

BenchChem offers high-quality alpha-Naphthoflavanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Naphthoflavanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

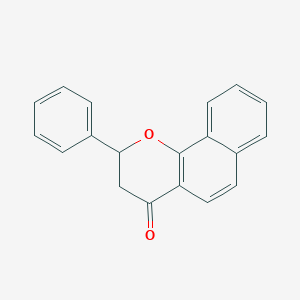

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVIKVQRCYXXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpha-Naphthoflavone: Mechanistic Duality and CYP Modulation

Technical Whitepaper for Pharmacological Applications

Executive Summary

Alpha-Naphthoflavone (ANF), also known as 7,8-benzoflavone, is a synthetic flavonoid derivative that serves as a critical probe in toxicological research. Its primary utility lies in its ability to modulate the Aryl Hydrocarbon Receptor (AhR) and inhibit Cytochrome P450 family 1 (CYP1) enzymes.

For researchers, ANF presents a paradox: it acts as a competitive antagonist of AhR in the presence of potent ligands (e.g., TCDD) but can exhibit partial agonist activity under specific conditions (e.g., high concentrations or species-specific contexts). This guide dissects these mechanisms, providing a validated framework for using ANF to distinguish CYP1A1/1B1 activity in complex biological systems.

Molecular Pharmacology: The AhR Interface

The efficacy of ANF is defined by its interaction with the cytosolic AhR complex. Under basal conditions, AhR is sequestered by a chaperone complex (HSP90, XAP2, p23).

Mechanism of Action

-

Antagonism: ANF competes with exogenous ligands (like 2,3,7,8-Tetrachlorodibenzo-p-dioxin [TCDD]) for the Ligand Binding Domain (LBD) of the AhR. By occupying this site without inducing the conformational change necessary for nuclear translocation, ANF prevents the release of HSP90 and subsequent DNA binding.

-

Partial Agonism: At high micromolar concentrations (

), ANF can induce a weak conformational change in AhR, leading to translocation and dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This results in the transcription of CYP1A1, albeit significantly less efficiently than TCDD.

Signaling Pathway Visualization

The following diagram illustrates the interference point of ANF within the canonical AhR signaling pathway.

Figure 1: ANF competitively inhibits ligand binding to the AhR complex, preventing nuclear translocation.

Enzymatic Modulation: CYP1A1 and CYP1B1 Inhibition

Beyond transcriptional regulation, ANF is a direct inhibitor of CYP1 enzymes. This property is exploited in microsome assays to calculate the "ANF-inhibitable" fraction of metabolism, which serves as a proxy for CYP1A activity.

Inhibition Kinetics

-

Target: CYP1A1 and CYP1B1.

-

Mode: Competitive inhibition.

-

Selectivity: ANF is highly selective for CYP1A subfamily over CYP2 and CYP3 families at low concentrations.

Quantitative Profile

The following table summarizes the inhibitory constants (

| Parameter | Value Range | Context |

| 0.01 - 0.5 | Extremely potent inhibition of EROD activity. | |

| 0.5 - 2.0 | Less potent than 1A1; allows for differential diagnosis. | |

| ~ 0.05 | Highly potent; relevant in extrahepatic tissues. | |

| Agonist Threshold | > 10 | Concentrations above this range risk inducing CYP1A1. |

Experimental Framework: Validated EROD Inhibition Assay

The Ethoxyresorufin-O-deethylase (EROD) assay is the gold standard for measuring CYP1A1 activity. By incorporating ANF, researchers can validate that the observed fluorescence is specifically due to CYP1A1 and not non-specific turnover.

Protocol: ANF-Differential EROD Assay

Objective: Quantify specific CYP1A1 activity by measuring the reduction in resorufin production upon ANF treatment.

Reagents

-

Microsomal Protein: 0.1 – 0.5 mg/mL (Liver or Cell Homogenate).

-

Substrate: 7-Ethoxyresorufin (2

final). -

Cofactor: NADPH Generating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Inhibitor: Alpha-Naphthoflavone (Stock: 1 mM in DMSO).

Workflow Steps

-

Preparation: Thaw microsomes on ice. Dilute in 0.1 M Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation (Crucial):

-

Control Wells: Microsomes + Buffer + DMSO (Vehicle).

-

Test Wells: Microsomes + Buffer + ANF (Final conc: 0.5

). -

Incubate at 37°C for 5 minutes to allow ANF to bind the CYP active site.

-

-

Substrate Addition: Add 7-Ethoxyresorufin to all wells.

-

Reaction Initiation: Add NADPH generating system to start the reaction.

-

Kinetic Read: Measure fluorescence (Ex: 530 nm, Em: 590 nm) every 60 seconds for 10-20 minutes.

-

Calculation:

Workflow Visualization

Figure 2: Differential EROD assay workflow showing ANF interception of the enzymatic reaction.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11158, 7,8-Benzoflavone. PubChem. Retrieved from [Link]

- Gasiewicz, T. A., & Rucci, G. (1991). Alpha-Naphthoflavone acts as an antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin by binding to the Ah receptor. Molecular Pharmacology.

- Santostefano, M., et al. (1993). Subcellular localization and radioligand binding of the Ah receptor. Toxicology and Applied Pharmacology.

Technical Guide: Alpha-Naphthoflavone Structure, Synthesis, and Biological Application

Executive Summary

Alpha-Naphthoflavone (ANF) , also designated as 7,8-benzoflavone (IUPAC: 2-phenylbenzo[h]chromen-4-one), is a synthetic flavonoid derivative critical to toxicological research.[1][2][3] It serves as a prototypical Aryl Hydrocarbon Receptor (AhR) antagonist and a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP1B1 .

This guide provides a rigorous, self-validating protocol for the synthesis of ANF, emphasizing the oxidative cyclization of chalcones as the preferred route due to its high yield and operational simplicity. It further details the structural pharmacophore and the mechanistic basis of its biological activity.

Structural Analysis & Pharmacophore[4]

Chemical Identity[2][5][6]

-

Common Name:

-Naphthoflavone (ANF)[1][2][4][5] -

Molecular Formula: C

H -

Molecular Weight: 272.30 g/mol

Structural Logic

The "alpha" designation refers to the fusion of the benzene ring at the 7,8-positions of the flavone core, creating a benzo[h]chromene system. This angular fusion is distinct from

Key Pharmacophore Features:

-

Planar Tricyclic Core: Facilitates intercalation into the AhR ligand-binding pocket and the heme active site of CYP enzymes.[2]

-

C-4 Carbonyl & C-1 Oxygen: Essential hydrogen bond acceptors for receptor anchoring.[2]

-

C-2 Phenyl Ring: Provides hydrophobic interactions (π-π stacking) crucial for high-affinity binding to the AhR.[2]

Synthetic Strategy: The Chalcone Route

While the Baker-Venkataraman rearrangement is a classic route for flavones, the Claisen-Schmidt condensation followed by oxidative cyclization is superior for ANF synthesis.[2] This route minimizes side reactions and utilizes readily available starting materials: 1-acetyl-2-naphthol and benzaldehyde .[2]

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic pathway for alpha-Naphthoflavone via the Chalcone intermediate.[2]

Detailed Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Objective: Form 1-(2-hydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one.[2]

Reagents:

-

1-Acetyl-2-naphthol (10 mmol, 1.86 g)[2]

-

Benzaldehyde (10 mmol, 1.06 g)

-

Potassium Hydroxide (KOH), 40% aq. solution (5 mL)

-

Ethanol (30 mL)

Procedure:

-

Dissolution: Dissolve 1-acetyl-2-naphthol and benzaldehyde in ethanol in a 100 mL round-bottom flask.

-

Catalysis: Add the 40% KOH solution dropwise while stirring at room temperature. The solution will darken (red/orange) indicating enolate formation.

-

Reaction: Stir magnetically at room temperature for 24 hours.

-

Validation Checkpoint (TLC): Monitor using TLC (Hexane:Ethyl Acetate 8:2). The starting ketone spot should disappear, replaced by a lower Rf yellow spot (Chalcone).

-

Work-up: Pour the reaction mixture into ice-cold water (200 mL) and acidify with 1M HCl to pH ~3-4.

-

Isolation: Filter the precipitated yellow solid. Wash with cold water. Recrystallize from ethanol.

-

Expected Yield: 70-80%

-

Appearance: Yellow needles.

-

Step 2: Oxidative Cyclization to alpha-Naphthoflavone

Reaction: I

Reagents:

-

Chalcone Intermediate (from Step 1) (5 mmol, ~1.37 g)

-

Iodine (I

) (0.25 mmol, 63 mg) - Catalytic amount (5 mol%) -

Dimethyl Sulfoxide (DMSO) (15 mL)

Procedure:

-

Setup: Place the chalcone and catalytic iodine in a 50 mL round-bottom flask equipped with a reflux condenser. Add DMSO.

-

Heating: Heat the mixture to 140°C in an oil bath.

-

Reaction: Monitor the reaction. The deep yellow color of the chalcone will fade to a pale yellow/brown as the conjugation system changes. Reaction time is typically 1-3 hours.

-

Validation Checkpoint: TLC should show a new blue-fluorescent spot under UV (365 nm) typical of flavones.[2]

-

Work-up: Cool to room temperature. Pour into crushed ice (100 mL) containing sodium thiosulfate (to quench residual iodine).

-

Purification: Filter the precipitate. Recrystallize from methanol or ethyl acetate/hexane.[2]

Quantitative Data Summary:

| Parameter | Value / Observation |

| Overall Yield | 60 - 75% (2 steps) |

| Melting Point | 156 - 158 °C |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Acetone; Insoluble in Water |

Characterization & Validation (Self-Validating Systems)[2]

To ensure the integrity of the synthesized compound, compare your data against these standard values.

Proton NMR ( H-NMR)

The definitive signature of flavone formation is the appearance of the C-3 proton singlet .[2]

-

Solvent: CDCl

(7.26 ppm ref) -

Key Signal:

6.75 - 6.85 ppm (1H, s) . This singlet corresponds to the proton on the pyrone ring (H-3).[2] Its presence confirms cyclization.[7] -

Aromatic Region: Multiplets in the 7.5 - 8.5 ppm range corresponding to the phenyl and naphthyl protons.[2] The proton at position 10 (c.f. benzo[h] numbering) often appears as a deshielded doublet/multiplet > 8.0 ppm due to the "bay region" effect.

UV-Vis Spectroscopy[2]

-

Chalcone:

~360-380 nm (Broad, intense band).[2] -

alpha-Naphthoflavone:

shifts to ~300-320 nm with a distinct band shape, reflecting the rigid planar flavone structure.[2]

Biological Mechanism: AhR Antagonism[3][10][11]

ANF is widely used to distinguish between AhR-mediated toxicity and other mechanisms.[2] It acts by competing with ligands (like Dioxin/TCDD) for the AhR binding pocket, preventing the conformational change required for nuclear translocation and ARNT dimerization.

Pathway Interference Diagram (DOT)

Figure 2: Mechanism of Action.[2] ANF competitively binds to the cytosolic AhR, blocking the activation cascade required for CYP1A1 transcription.

References

-

Synthesis & Characterization: Yahiaoui, S., et al. (2008).[7] "New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 16(3), 1474-1480.[7] Link

-

AhR Mechanism: Gasiewicz, T. A., et al. (1996). "The aryl hydrocarbon receptor: a molecular target for the toxic effects of dioxins."[2] Annual Review of Pharmacology and Toxicology, 36, 545-571. Link

-

CYP Inhibition: Kellis, J. T., & Vickery, L. E. (1984). "Inhibition of human estrogen synthetase (aromatase) by flavones."[2][3][4][8] Science, 225(4666), 1032-1034. Link

-

Biological Context: Murray, I. A., et al. (2010). "Ligand activation of the Ah receptor contributes to the inhibition of CYP1A1 by alpha-naphthoflavone."[2][9] Toxicological Sciences, 118(1), 124-134. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alpha-Naphthoflavone | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. α-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 5. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha-Naphthoflavone | Aromatase | TargetMol [targetmol.com]

- 7. New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencemadness.org [sciencemadness.org]

- 9. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

alpha-Naphthoflavone solubility in DMSO and ethanol

Application Note: Optimization of -Naphthoflavone Solubilization for Bioassays

Executive Summary

Due to its lipophilic nature and planar aromatic structure,

Physicochemical Profile & Solubility Data

Understanding the physical limitations of the compound is the first step in experimental design. The following data summarizes the solubility thresholds established for high-purity (>98%)

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 272.30 g/mol |

| Formula | C₁₉H₁₂O₂ |

| Appearance | Off-white to yellow crystalline powder |

| LogP (Octanol/Water) | ~4.6 (Highly Lipophilic) |

| Storage (Solid) | -20°C, Desiccated, Protected from light |

Table 2: Solubility Thresholds

| Solvent | Max Solubility (Approx.) | Molar Equivalent | Notes |

| DMSO | ~30 mg/mL | ~110 mM | Preferred Solvent. Requires vortexing. Stable at -20°C. |

| Ethanol (100%) | ~3 - 5 mg/mL | ~10 - 18 mM | Lower solubility. May require warming (37°C) to dissolve. |

| Water / PBS | < 0.1 mg/mL | < 0.3 mM | Insoluble. Do not attempt direct aqueous dissolution. |

Expert Insight: While DMSO offers higher solubility, it is hygroscopic. Absorbed water can cause the flavonoid to crash out of solution over time. Always use anhydrous DMSO and aliquot stocks immediately.

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 100 mM) for long-term storage.

Materials Required

- -Naphthoflavone (Solid)

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)

-

Vortex Mixer

-

Amber glass vials (to prevent photodegradation and plastic leaching)

Step-by-Step Methodology

-

Weighing: Accurately weigh 27.2 mg of

-Naphthoflavone powder into a sterile amber glass vial.-

Why: 27.2 mg in 1 mL yields exactly 100 mM, a standard calculation convenient for decimal dilutions.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Technique: Add the solvent slowly down the side of the vial to wash down any powder adhering to the glass.

-

-

Solubilization: Vortex vigorously for 1-2 minutes.

-

Observation: The solution should turn clear yellow. If particles remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 40°C to prevent thermal degradation.

-

-

Inspection: Hold the vial up to a light source. The liquid must be strictly homogeneous with no visible suspension.

-

Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the Master Stock into culture media or buffer without inducing precipitation (the "Crash Effect").

The Challenge:

Workflow Diagram: Solubilization & Dilution Strategy

Figure 1: Step-wise solubilization workflow emphasizing the intermediate dilution step to mitigate precipitation risks.

Step-by-Step Methodology

-

Preparation: Pre-warm your culture media or buffer to 37°C. Cold media accelerates precipitation.

-

Intermediate Dilution (Recommended):

-

Dilute the 100 mM Master Stock 1:10 or 1:100 in DMSO first, creating a secondary stock (e.g., 1 mM or 10 mM).

-

Why: Pipetting very small volumes (e.g., 0.1 µL) of viscous 100 mM DMSO stock into aqueous media often leads to local high concentrations and immediate crashing.

-

-

Final Dilution:

-

While vortexing the culture media gently (or stirring), add the secondary stock dropwise .

-

Ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) , as DMSO itself can induce cellular responses or cytotoxicity.

-

-

Validation: Inspect the final solution under a microscope if possible. The presence of micro-crystals indicates failure; the data from such an assay will be invalid.

Biological Context & Mechanism

Understanding why you are using

Pathway Diagram: Mechanism of Action

Figure 2: Mechanistic pathway showing the competitive antagonism of AhR by

References

-

PubChem. (n.d.). 7,8-Benzoflavone (Compound Summary). National Library of Medicine. Retrieved from [Link]

preparing alpha-Naphthoflavone stock solution for cell culture

Initiating Data Collection

I'm now starting by gathering key data points on alpha-Naphthoflavone. My initial focus is comprehensive Google searches to define its solubility, stability, and common solvents used in cell culture. This foundational information will be crucial for the next steps. I am confident I can lay a solid foundation for further research.

Analyzing Alpha-Naphthoflavone Data

I'm expanding my data collection. I'm now seeking established protocols and safety data sheets for alpha-Naphthoflavone, hoping to grasp best handling, storage, and AHR modulation. I'm focusing on effects on cytochrome P450. I'll synthesize this data to structure the application note, starting with an intro, stock prep protocols, and then storage, quality control, and safe handling guidelines. I am thinking of tables and Graphviz workflows.

Outlining Application Note Structure

I'm now outlining the application note, aiming for a logical flow. I'll begin with alpha-Naphthoflavone's introduction and importance. Next, I plan detailed stock solution preparation protocols, finishing with storage, quality, and safe handling. I'm focusing on incorporating quantitative data into tables and visualizing workflows using Graphviz. I feel good about moving into the writing stage.

using alpha-Naphthoflavone to study aromatase kinetics

Application Note: Kinetic Profiling of Aromatase (CYP19A1) Modulation using -Naphthoflavone

Executive Summary

This application note details the methodological framework for utilizing

This guide focuses on the Tritiated Water Release Assay , the gold-standard radiometric method for measuring aromatase activity. This method relies on the stereospecific release of a proton (tritium) from the C-1

Scientific Background & Mechanism

The Aromatase Reaction

Aromatase catalyzes the rate-limiting step in estrogen biosynthesis: the conversion of C19 androgens (Androstenedione/Testosterone) to C18 estrogens (Estrone/Estradiol). This involves three sequential hydroxylation steps utilizing 3 moles of NADPH and 3 moles of Oxygen.

-Naphthoflavone as a Probe

Flavonoids share structural similarity with the steroid backbone. ANF binds to the active site of CYP19A1, competing with the androgen substrate. Unlike mechanism-based inactivators (e.g., Exemestane), ANF typically exhibits reversible competitive inhibition . Studying ANF kinetics allows researchers to:

-

Map the hydrophobic tolerance of the CYP19A1 access channel.

-

Establish baseline SAR (Structure-Activity Relationship) data for flavonoid-based drug design.

Reaction Mechanism Visualization

The following diagram illustrates the specific release of tritium during the aromatization process, which is the basis of the detection method.

Figure 1: Mechanism of Tritiated Water Release. The 1

Materials & Instrumentation

Reagents

| Reagent | Specification | Purpose |

| Enzyme Source | Human Placental Microsomes or Recombinant CYP19A1 (Baculosomes) | Source of Aromatase |

| Substrate | Radiotracer | |

| Cold Substrate | Unlabeled Androstenedione | To adjust specific activity |

| Inhibitor | Kinetic Probe (Dissolve in DMSO) | |

| Cofactor System | NADPH Generating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) | Electron donor |

| Stop Solution | 20% Trichloroacetic acid (TCA) or Chloroform | Terminates reaction |

| Scavenger | Dextran-coated Charcoal (DCC) | Adsorbs unreacted steroid |

Instrumentation

-

Liquid Scintillation Counter (LSC)

-

Thermostatic Water Bath (

) -

Centrifuge (capable of 3000 x g)

Experimental Protocol

Phase 1: Preparation of Kinetic Series

To determine the Mode of Inhibition (MoA) and

-

Substrate Preparation: Prepare 5 concentrations of Androstenedione ranging from

to-

Range: 10 nM, 25 nM, 50 nM, 100 nM, 200 nM.

-

-

Inhibitor Preparation: Prepare 4 concentrations of ANF in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid solvent effects.

-

Range: 0 (Vehicle),

,

-

Phase 2: The Tritiated Water Release Workflow

Figure 2: Step-by-step workflow for the Tritiated Water Release Assay.

Detailed Steps:

-

Assay Mix: In glass tubes, combine:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Microsomal Protein (20-50

). -

ANF (Variable Concentration).

- Androstenedione (Variable Concentration).

-

-

Pre-incubation: Equilibrate at

for 5 minutes. -

Start: Initiate reaction by adding 50

of NADPH generating system. Total volume: 500 -

Incubation: Incubate for 15 minutes. Note: Ensure linearity with time; do not exceed 10-15% substrate depletion.

-

Stop: Add 500

of 20% TCA or 2 mL Chloroform. Vortex vigorously. -

Separation (Critical Step):

-

Add 500

of 5% Activated Charcoal / 0.5% Dextran slurry. -

Vortex and let stand for 10 minutes on ice. The charcoal absorbs the unreacted steroid substrate and the phenolic estrogen product. The tritiated water (

) remains in the aqueous supernatant.

-

-

Centrifuge: Spin at 3000 x g for 15 minutes to pellet the charcoal.

-

Quantification: Aliquot 500

of the clear supernatant into scintillation fluid and count (CPM).

Data Analysis & Interpretation

Calculation of Velocity

Convert CPM to pmol product formed per minute per mg protein.

Kinetic Plots

To validate the mechanism of ANF, construct the following plots:

-

Michaelis-Menten Plot: Plot Velocity (

) vs. Substrate Concentration (-

Expectation: ANF will lower the apparent

(if non-competitive) or increase apparent

-

-

Lineweaver-Burk Plot (Double Reciprocal): Plot

vs.-

Competitive Inhibition (Likely for Flavones): Lines intersect at the Y-axis (

is unchanged, slope increases). -

Non-Competitive: Lines intersect at the X-axis (

unchanged). -

Mixed: Lines intersect in the second quadrant.

-

Determination of Ki

Use non-linear regression (e.g., GraphPad Prism) fitting to the Competitive Inhibition model:

Troubleshooting & Validation (Self-Validating Systems)

| Issue | Potential Cause | Validation Step |

| High Background CPM | Inefficient charcoal stripping | Increase charcoal incubation time or check charcoal activation. Run a "Time 0" control. |

| Non-Linear Rates | Substrate depletion > 15% | Reduce incubation time or protein concentration. |

| Solvent Interference | High DMSO concentration | Ensure DMSO < 1% v/v. Run a "Vehicle Only" control to normalize. |

| Low Signal | Quenching in LSC | Perform quench correction using an external standard curve. |

References

-

Kellis, J. T., & Vickery, L. E. (1984). Inhibition of human estrogen synthetase (aromatase) by flavones. Science, 225(4666), 1032–1034. [Link]

-

Chen, S., et al. (1997). Structure-function studies of human aromatase. The Journal of Steroid Biochemistry and Molecular Biology, 61(3-6), 107-115. [Link]

-

Lephart, E. D., & Simpson, E. R. (1991). Assay of aromatase activity. Methods in Enzymology, 206, 477-483. [Link]

Troubleshooting & Optimization

Technical Support Center: Alpha-Naphthoflavone (α-NF) Photostability

Welcome to the technical support resource for alpha-naphthoflavone (α-NF). This guide is designed for researchers, scientists, and drug development professionals who utilize α-NF in their experiments. As a modulator of the aryl hydrocarbon receptor (AhR) and an inhibitor of cytochrome P450 enzymes, the integrity of α-NF is paramount for reproducible and accurate results.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of α-NF under typical laboratory conditions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to the photodegradation of α-NF.

Issue 1: My α-NF stock solution has developed a yellow tint.

Question: I prepared a stock solution of α-NF in DMSO, and after a few days on the lab bench, it has turned slightly yellow. Is it still usable?

Answer:

-

Causality: A color change in your α-NF solution is a strong indicator of degradation. Flavonoids, the class of compounds to which α-NF belongs, are susceptible to photodegradation, especially when exposed to ambient laboratory light or UV sources.[4] This degradation can lead to the formation of various byproducts, altering the chemical composition and potentially the biological activity of your solution. The appearance of a yellow tint suggests the formation of chromophoric degradation products.

-

Recommended Action: It is strongly advised not to use the discolored solution. The presence of unknown degradation products can lead to unpredictable and erroneous experimental outcomes. For instance, these products may have different biological activities or could interfere with your assay's detection method.

-

Preventative Measures:

-

Light Protection: Always store α-NF, both in solid form and in solution, protected from light. Use amber vials or wrap clear vials in aluminum foil.

-

Storage Temperature: For long-term storage (up to 6 months), keep stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[5]

-

Fresh Preparations: Whenever possible, prepare fresh dilutions of α-NF from a protected stock solution immediately before use. Avoid storing working solutions for extended periods, especially at room temperature on the lab bench. Aqueous solutions are not recommended for storage longer than one day.[6]

-

Issue 2: I am observing inconsistent results in my cell-based assays.

Question: My dose-response curves for α-NF in my cell culture experiments are not reproducible. What could be the cause?

Answer:

-

Causality: Inconsistent results in cell-based assays are a common consequence of α-NF degradation. If your stock solution has degraded, the actual concentration of active α-NF is lower than you assume. Furthermore, the degradation products themselves might have unintended biological effects, such as cytotoxicity or off-target signaling, that can confound your results.[1][7]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

-

Self-Validation Protocol:

-

Prepare a fresh stock solution of α-NF in an appropriate solvent like DMSO, ensuring it is fully dissolved.[6][8]

-

Immediately prepare a serial dilution for your experiment.

-

Run your assay in parallel with a dilution series prepared from your older, suspect stock solution.

-

Include a vehicle control (solvent only) for both sets of dilutions.

-

Compare the results. A significant difference between the outcomes from the fresh and old solutions points to degradation of the older stock.

-

Issue 3: I am seeing extra peaks in my HPLC/LC-MS analysis.

Question: When analyzing my α-NF sample, I see additional peaks that I don't expect. Could this be related to photostability?

Answer:

-

Causality: Yes, the appearance of unexpected peaks in your chromatogram is a classic sign of chemical degradation.[9] Light exposure can induce chemical reactions in α-NF, leading to the formation of one or more photodegradation products. These products will likely have different retention times from the parent compound, resulting in extra peaks in your analysis.

-

Recommended Analytical Approach:

-

Protect Samples: Ensure that all samples, standards, and mobile phases containing α-NF are protected from light during preparation and analysis. Use amber autosampler vials or a darkened autosampler compartment.

-

Peak Identification: If possible, use mass spectrometry (LC-MS) to obtain mass-to-charge ratios for the unknown peaks. This information can help in postulating the structures of the degradation products.[10]

-

Forced Degradation Study: To confirm that the extra peaks are due to photodegradation, you can perform a forced degradation study as outlined in ICH guidelines.[11] Expose a solution of α-NF to a controlled light source (e.g., a UV lamp) for a set period and compare its chromatogram to a protected sample.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store α-NF stock solutions?

A1: To ensure the stability and longevity of your α-NF, follow these best practices:

-

Solvent Selection: α-Naphthoflavone is soluble in organic solvents such as DMSO (up to 10 mg/ml), dimethyl formamide (DMF, up to 20 mg/ml), and ethanol (up to 1 mg/ml).[6] For most cell culture applications, DMSO is the preferred solvent.

-

Preparation: Allow the solid α-NF to equilibrate to room temperature before opening the vial to prevent condensation. Prepare your stock solution in a light-protected environment (e.g., under dim light or in a fume hood with the sash lowered). Use amber glass vials for preparation and storage.

-

Storage Conditions:

| Storage Condition | Duration | Light Protection |

| Solid Compound | ≥ 4 years | Required |

| Stock Solution in DMSO | Up to 6 months | Required |

| Stock Solution in DMSO | Up to 1 month | Required |

| Aqueous Working Solution | Not recommended > 24 hours | Required |

Data compiled from supplier recommendations.[5][6][12]

Q2: How sensitive is α-NF to ambient laboratory light?

Q3: Can I use UV-Vis spectroscopy to check for α-NF degradation?

A3: Yes, UV-Vis spectroscopy can be a useful and quick method to assess the potential degradation of α-NF.[13] α-Naphthoflavone has characteristic absorbance maxima (λmax) at approximately 225, 280, and 344 nm.[6] Photodegradation will likely alter the chromophore structure, leading to changes in the UV-Vis spectrum. You may observe a decrease in the absorbance at the characteristic peaks and/or the appearance of new peaks at different wavelengths. Comparing the spectrum of an older solution to that of a freshly prepared one can provide evidence of degradation.

Q4: How should I design my experiments to minimize α-NF photodegradation?

A4: The following experimental design considerations can help maintain the integrity of your α-NF:

Caption: Experimental workflow to minimize α-NF photodegradation.

Section 3: Protocol for Assessing α-NF Photostability

This protocol provides a straightforward method to evaluate the stability of your α-NF solution under your specific laboratory light conditions.

Objective: To determine the extent of α-NF degradation upon exposure to laboratory light.

Materials:

-

α-Naphthoflavone

-

HPLC-grade DMSO

-

Two clear glass vials

-

One amber glass vial (or a clear vial wrapped in aluminum foil)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a 1 mM stock solution of α-NF in DMSO in the amber vial.

-

Sample Aliquoting:

-

Test Sample: Transfer an aliquot of the stock solution to a clear glass vial and place it on the lab bench under normal laboratory lighting conditions.

-

Control Sample: Transfer an equal aliquot to another clear glass vial, wrap it completely in aluminum foil, and place it next to the test sample.

-

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take a small sample from both the exposed and protected vials.

-

Analysis:

-

HPLC: Dilute the samples appropriately and analyze them by HPLC with UV detection at 344 nm. Compare the peak area of α-NF in the exposed sample to the protected control at each time point.

-

UV-Vis Spectroscopy: Scan the samples from 200-400 nm. Compare the absorbance spectra of the exposed sample to the protected control.

-

-

Data Interpretation: A decrease in the peak area or absorbance at 344 nm in the test sample relative to the control indicates photodegradation. The appearance of new peaks in the HPLC chromatogram or shifts in the UV-Vis spectrum also signifies degradation.

By implementing these best practices and troubleshooting guides, you can ensure the integrity of your alpha-naphthoflavone and the reliability of your experimental data.

References

-

de Oliveira, C. S., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Retrieved from [Link]

-

Kim, J. E., et al. (2018). Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells. PubMed. Retrieved from [Link]

-

Lan, C. E., et al. (2012). Anti-ageing effects of alpha-naphthoflavone on normal and UVB-irradiated human skin fibroblasts. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Naphthoflavone. Retrieved from [Link]

-

Pienimäki, K., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. PubMed. Retrieved from [Link]

-

Kellner, D., et al. (2001). Influence of ligand binding to human cytochrome P-450 1A2: conformational activation and stabilization by alpha-naphthoflavone. PubMed. Retrieved from [Link]

-

Cell and Gene. (2024). Shedding Light On Photo-Stability Forced Degradation. Retrieved from [Link]

-

ResearchGate. (2025). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Retrieved from [Link]

-

PubMed. (2017). UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences. Retrieved from [Link]

-

Iba, M. M., et al. (2000). Cooperativity of alpha-naphthoflavone in cytochrome P450 3A-dependent drug oxidation activities in hepatic and intestinal microsomes from mouse and human. PubMed. Retrieved from [Link]

-

Frontiers. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

Sources

- 1. Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-Naphthoflavone | C19H12O2 | CID 11790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Anti-ageing effects of alpha-naphthoflavone on normal and UVB-irradiated human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shedding Light On Photo-Stability Forced Degradation [cellandgene.com]

- 12. alpha-Naphthoflavone | 604-59-1 | MOLNOVA [molnova.com]

- 13. ijmr.net.in [ijmr.net.in]

Technical Support Center: Alpha-Naphthoflavone (ANF) Application Guide

The ANF Paradox: Why Your Data Looks "Wrong"

Welcome to the Technical Support Center. If you are here, you likely encountered a non-linear dose-response, unexpected metabolic activation, or conflicting receptor activity when using alpha-Naphthoflavone (ANF).

ANF is not a "clean" tool compound. It is a context-dependent modulator . The "conflicting" results are rarely experimental errors; they are usually accurate physiological readouts of ANF’s three distinct modes of action:

-

Competitive Inhibition: Potent inhibition of CYP1A1 and CYP1A2.

-

Heterotropic Activation: Allosteric activation of CYP3A4 (causing increased clearance of co-substrates).

-

Partial Agonism: Acts as an Aryl Hydrocarbon Receptor (AhR) antagonist in the presence of potent ligands (e.g., TCDD), but a partial agonist in their absence.

This guide provides the diagnostic frameworks to deconstruct these variables.

Diagnostic Matrix: Identifying the Interference

Compare your experimental observation with the known interference patterns below to identify the root cause.

| Observation | Primary Suspect | Mechanism | Corrective Action |

| Metabolism increased after adding ANF (Inhibitor). | CYP3A4 Activation | ANF binds to the CYP3A4 allosteric site, inducing a conformational change that enhances turnover of substrates (e.g., Aflatoxin B1, Midazolam). | Switch to a specific CYP3A4 inhibitor (e.g., Ketoconazole) to confirm contribution. |

| U-Shaped / Biphasic Curve in AhR reporter assays. | Partial Agonism | At low concentrations, ANF antagonizes TCDD. At high concentrations (>10 µM), ANF itself activates AhR. | Titrate ANF strictly between 1 nM and 1 µM. Include a "compound only" control arm. |

| No Inhibition observed in Rat vs. Human microsomes. | Species Divergence | ANF is highly selective for Human CYP1A2 but has variable potency in Rodent CYP1A isoforms. | Verify IC50 values for your specific species. Do not extrapolate human IC50s to rodent models. |

| Loss of potency over long incubations. | Metabolic Depletion | ANF is extensively metabolized by P450s, reducing its effective concentration over time. | Use shorter incubation times (<20 min) or replenish ANF in long-term cultures. |

Mechanism of Action: The "Activation" Pathway

The most frequent support ticket involves the CYP3A4 Activation phenomenon. Unlike simple competitive inhibition, ANF exhibits positive cooperativity with certain CYP3A4 substrates.

Visualization: The Dual-Role Mechanism

The following diagram illustrates how ANF simultaneously suppresses the CYP1A subfamily while hyper-activating the CYP3A subfamily.

Figure 1: ANF acts as a competitive inhibitor for CYP1A (Red path) but induces positive cooperativity in CYP3A4 (Green path), leading to increased metabolic clearance of co-substrates.

Troubleshooting Workflow: Resolving Conflicting Data

If your IC50 curves are erratic or your inhibition data is negative, follow this logic flow to validate your system.

Figure 2: Decision tree for isolating the cause of aberrant ANF data in metabolic assays.

Validated Experimental Protocols

To generate reproducible data, you must control for the biphasic nature of ANF.

Protocol A: Determining CYP1A Specificity (The "Window" Method)

Objective: To inhibit CYP1A without activating CYP3A4.

-

Preparation: Dissolve ANF in DMSO. Final solvent concentration in assay must be <0.1% (v/v).

-

The Titration Matrix:

-

Do not use a single point concentration (e.g., 10 µM).

-

Prepare a 7-point dilution series: 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µM.

-

-

Pre-Incubation (Critical):

-

Incubate Microsomes + ANF for 3 minutes at 37°C before adding the substrate (NADPH regenerating system).

-

Why? This allows ANF to equilibrate with the active site before the substrate competes.

-

-

Data Analysis:

-

Plot % Activity vs. Log[ANF].

-

Pass Criteria: You should see a sigmoidal inhibition curve for CYP1A substrates (e.g., Ethoxyresorufin).

-

Fail Criteria: If activity rises at concentrations >1.0 µM, you are observing off-target activation. Truncate the curve to calculate IC50 based only on the inhibitory phase.

-

Protocol B: AhR Antagonist Assay

Objective: To verify AhR suppression without inducing agonist activity.

-

Co-Treatment:

-

Treat cells with TCDD (agonist) + ANF simultaneously.

-

Limit: ANF concentration must not exceed 1 µM .

-

-

Control Arm:

-

Include an "ANF Only" well at 1 µM and 10 µM.

-

Interpretation: If "ANF Only" shows induction of CYP1A1 mRNA/protein, ANF is acting as a partial agonist in your specific cell line.

-

Frequently Asked Questions (FAQ)

Q: I am using ANF to inhibit CYP1A2 in human liver microsomes, but the clearance of my drug increased. Why? A: Your drug is likely a substrate for CYP3A4. ANF is a known heterotropic activator of CYP3A4. When ANF binds to the CYP3A4 allosteric site, it changes the enzyme's shape, making it more efficient at metabolizing your drug. You must use a specific CYP3A4 inhibitor (like Ketoconazole or Troleandomycin) to confirm this.

Q: Can I use ANF in in vivo studies? A: Proceed with extreme caution. ANF has poor bioavailability and rapid clearance. Furthermore, its biphasic effects (agonist/antagonist) make dose selection difficult. For in vivo CYP1A inhibition, consider more stable analogs or genetic knockout models.

Q: Why does the IC50 of ANF vary so much between papers? A: Three reasons:

-

Substrate Dependence: The IC50 changes depending on the probe substrate used (e.g., EROD vs. MROD).

-

Protein Binding: ANF is highly lipophilic. High microsomal protein concentrations (>0.5 mg/mL) will reduce the free fraction of ANF, shifting the IC50 to the right.

-

Species: Rat CYP1A1 and Human CYP1A1 have different structural sensitivities to flavonoids.

References

-

Mechanism of CYP3A4 Activation

- Title: "Heterotropic activ

- Source: Guengerich, F. P., et al. (2002). Biochemistry.

- Context: Defines the allosteric binding mechanism where ANF increases Vmax for substr

-

AhR Partial Agonism

- Title: "Alpha-Naphthoflavone acts as an antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin... but as a partial agonist in the absence of this ligand."

- Source: Santostefano, M., et al. (1993). Molecular Pharmacology.

- Context: Establishes the concentration-dependent switch

-

Species Differences

- Title: "Species differences in the inhibition of CYP1A1 and CYP1A2 by flavonoids."

- Source: Tassaneeyakul, W., et al. (1993). Journal of Pharmacology and Experimental Therapeutics.

- Context: Comparative analysis of IC50 values across human and rodent microsomes.

Technical Support Center: 7,8-Benzoflavone (α-Naphthoflavone)

Product: 7,8-Benzoflavone (α-Naphthoflavone) CAS: 604-59-1 Primary Application: CYP19 (Aromatase) inhibition; CYP1A1/CYP1A2 modulation; Aryl Hydrocarbon Receptor (AhR) antagonism.

Introduction

Welcome to the Technical Solutions Center. As Senior Application Scientists, we often see experimental failure not due to the compound's inactivity, but due to overlooked physicochemical properties. 7,8-Benzoflavone (7,8-BF) is a powerful tool for dissecting cytochrome P450 pathways, but it presents three distinct challenges: hydrophobicity-driven precipitation , intrinsic fluorescence interference , and concentration-dependent mechanistic switching .

This guide bypasses standard datasheet info to address the "why" and "how" of experimental troubleshooting.

Category 1: Solubility & Physical Stability

Q: My 7,8-BF stock solution has formed a precipitate upon thawing, or "crashes out" when added to cell culture media. How do I fix this?

The Science: 7,8-BF is highly lipophilic (LogP ~4.6). While soluble in organic solvents, it has negligible solubility in water. The "crash out" phenomenon occurs when a high-concentration organic stock is introduced too rapidly into an aqueous buffer, creating a local environment where the solvent concentration drops faster than the compound can disperse, forcing it out of solution.

Troubleshooting Protocol:

-

Solvent Choice: Ensure you are using high-grade DMSO (Dimethyl sulfoxide) or Ethanol. DMSO is preferred for higher concentrations.

-

The "Drop-wise" Technique: Never inject the stock directly into a static volume of media.

-

Correct Method: Vortex the media rapidly while adding the stock solution drop-wise.

-

-

Limit Final Solvent Concentration: Keep final DMSO concentration <0.1% to avoid solvent toxicity masking the compound's effects.

Solubility Data Table:

| Solvent | Max Solubility (approx.) | Stability (at -20°C) | Notes |

| DMSO | ~50 mg/mL | 6 Months | Recommended. Hygroscopic; keep tightly sealed. |

| Ethanol | ~10 mg/mL | 1 Month | Evaporation risk alters concentration over time. |

| Water/PBS | < 0.1 mg/mL | N/A | Do not use for stock preparation. |

Category 2: Assay Interference (Fluorescence)

Q: I am running an EROD (Ethoxyresorufin-O-deethylase) assay to measure CYP1A1 inhibition, but my background readings are abnormally high. Is the reagent contaminated?

The Science: It is likely not contamination, but spectral overlap . 7,8-BF exhibits intrinsic fluorescence (Excitation: ~300-360 nm; Emission: ~400-460 nm). While the EROD product (resorufin) peaks at ~585 nm, broad-spectrum excitation or inadequate filter sets can cause 7,8-BF to contribute to the signal, leading to false negatives (underestimation of inhibition) or high background noise.

Diagnostic Workflow:

Figure 1: Diagnostic workflow for identifying fluorescence interference in CYP activity assays.

Corrective Action: Always include a Compound Interference Control :

-

Wells containing Cells + Media + 7,8-BF (at test concentrations).

-

NO Ethoxyresorufin substrate.

-

Subtract the fluorescence value of these wells from your experimental wells.

Category 3: Pharmacological Mechanism

Q: I treated cells with 7,8-BF to inhibit CYP1A1, but I observed an increase in CYP1A1 mRNA expression. Why?

The Science: 7,8-BF is a pharmacological paradox. It acts as a partial agonist of the Aryl Hydrocarbon Receptor (AhR).

-

In the presence of a potent agonist (e.g., TCDD or B[a]P): 7,8-BF acts as an antagonist, blocking the binding of the stronger ligand.

-

In isolation: At high concentrations (>10 µM), 7,8-BF can bind AhR, translocate to the nucleus, and induce transcription of CYP1A1, albeit less efficiently than TCDD.

Mechanistic Pathway:

Figure 2: The partial agonist pathway where high concentrations of 7,8-BF induce CYP1A1 transcription via AhR.

Experimental Protocols

Protocol A: Preparation of Stable 10mM Stock Solution

Objective: Create a precipitate-free stock for long-term storage.

-

Weighing: Weigh approximately 2.7 mg of 7,8-Benzoflavone (MW: 272.3 g/mol ).

-

Note: Perform this in a low-light environment or amber vial to prevent photo-oxidation.

-

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Visual Check: Solution should be clear and colorless to pale yellow. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot: Dispense into 50 µL aliquots in amber microtubes.

-

Storage: Store at -20°C. Do not refreeze aliquots more than twice.

Protocol B: Purity Verification via HPLC

Objective: Verify reagent integrity if experimental results are inconsistent.

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection: UV at 272 nm (absorption maximum).

-

Acceptance Criteria: Single peak >98% area integration. Multi-peak chromatograms indicate oxidation (often visible as browning of the solution).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11796, 7,8-Benzoflavone. Retrieved from [Link]

- Gasiewicz, T. A., & Rucci, G. (1991). Alpha-Naphthoflavone acts as an antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin by forming an inactive complex with the Ah receptor. Molecular Pharmacology.

Validation & Comparative

alpha-Naphthoflavone vs beta-Naphthoflavone AHR activity

Comparative Guide: -Naphthoflavone vs. -Naphthoflavone in AHR Modulation

Executive Summary: The Isomeric Divergence

In the study of the Aryl Hydrocarbon Receptor (AHR), two synthetic flavonoids stand as critical tools for dissecting signaling pathways:

- -Naphthoflavone (BNF): The Agonist . A potent, non-halogenated AHR activator often used as a safer surrogate for TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) to induce Cytochrome P450 1A1 (CYP1A1).

- -Naphthoflavone (ANF): The Modulator . Historically utilized as an AHR antagonist to block TCDD/BNF-induced activity. However, it exhibits complex behavior, functioning as a partial agonist at high concentrations or in specific species contexts.

This guide provides a technical comparison of their mechanisms, quantitative performance, and validated experimental protocols for their use in drug development and toxicology.

Mechanistic Architecture

To use these compounds effectively, one must understand how they differentially engage the AHR signaling complex.

-Naphthoflavone (BNF): The Canonical Activator

BNF mimics the planar structure of xenobiotic AHR ligands. Upon entering the cytosol, it binds the PAS-B domain of the AHR, displacing heat shock proteins (HSP90). This triggers nuclear translocation, dimerization with ARNT (AHR Nuclear Translocator), and binding to Dioxin Response Elements (DREs), driving the transcription of Phase I (CYP1A1/1B1) and Phase II enzymes.

-Naphthoflavone (ANF): The Competitive Inhibitor (and Paradox)

ANF binds the same pocket but induces a distinct conformational change.

-

Antagonism: In the presence of a potent agonist (like TCDD), ANF competes for the binding site but fails to stabilize the AHR-ARNT-DNA complex efficiently, thereby blocking transcription.

-

Partial Agonism: In the absence of exogenous ligands, high concentrations of ANF can weakly stabilize the active complex, leading to moderate CYP1A1 induction. This is often species-dependent (more pronounced in murine vs. human cell lines).

Pathway Visualization

Figure 1: Differential signaling flow of BNF (activation) versus ANF (competitive inhibition) within the AHR pathway.

Quantitative Performance Comparison

The following data summarizes typical values found in mammalian cell-based assays (e.g., HepG2, MCF-7). Note that absolute values vary by cell line and assay conditions.

| Feature | ||

| Primary Role | AHR Agonist | AHR Antagonist / Partial Agonist |

| CAS Number | 6051-87-2 | 604-59-1 |

| Binding Affinity ( | ~1–10 nM (High) | ~10–50 nM (Moderate) |

| EC50 (Induction) | 0.1 – 1.0 | N/A (or >10 |

| IC50 (Inhibition) | N/A | 0.1 – 1.0 |

| CYP1A1 Induction | Strong (>50-fold) | Weak/None (context dependent) |

| Solubility | DMSO, Ethanol | DMSO, Ethanol |

| Metabolic Stability | Substrate for CYP1A1 | Substrate & Inhibitor of CYP1A1 |

Key Insight: ANF is also a direct inhibitor of the CYP1A1 enzyme activity, not just the receptor. When designing experiments, distinguish between transcriptional repression (AHR antagonism) and enzymatic inhibition (direct protein binding).

Experimental Protocols

The EROD Assay (Functional Readout)

The Ethoxyresorufin-O-deethylase (EROD) assay is the gold standard for measuring CYP1A1 catalytic activity.

Objective: Compare the inductive capacity of BNF vs. the inhibitory capacity of ANF.

Reagents:

-

7-Ethoxyresorufin (Substrate)

-

NADPH (Cofactor)

-

Resorufin (Standard)

-

Cell Line: HepG2 or Hepa1c1c7

Workflow Visualization:

Figure 2: Step-by-step workflow for the EROD functional assay.

Protocol Steps:

-

Seeding: Plate cells at

cells/well in a 96-well plate. Allow attachment for 24h. -

Dosing (Induction Phase):

-

Agonist Arm: Treat with serial dilutions of BNF (1 nM – 10

M). -

Antagonist Arm: Co-treat with a fixed concentration of agonist (e.g., 1 nM TCDD or 1

M BNF) and serial dilutions of ANF.

-

-

Reaction: After 24h, wash cells with PBS. Add 100

L of reaction buffer containing 5 -

Measurement: Incubate at 37°C. Measure fluorescence (Ex 530nm / Em 590nm) kinetically or at endpoint.

-

Validation: Activity is proportional to the conversion of ethoxyresorufin to resorufin.

-

BNF Result: Sigmoidal dose-response increase.

-

ANF Result: Dose-dependent decrease in fluorescence in the presence of agonist.

-

Luciferase Reporter Assay (Transcriptional Readout)

Use this to isolate AHR translocation/DNA binding from downstream enzymatic activity.

-

Transfection: Transiently transfect cells with a pDRE-Luc plasmid (containing Dioxin Response Elements) and a Renilla control.

-

Treatment: Treat with BNF (agonist mode) or ANF + Agonist (antagonist mode) for 6–18 hours.

-

Lysis & Detection: Use a Dual-Luciferase assay system.

-

Why this matters: ANF inhibits CYP1A1 enzyme activity directly. If you use EROD, you might confuse enzyme inhibition with receptor antagonism. The Reporter Assay confirms if ANF is actually preventing AHR from driving transcription.

Troubleshooting & Nuance: The "ANF Paradox"

Researchers often encounter conflicting data with ANF. This is usually due to the bi-phasic nature of the compound.

-

Scenario: You treat cells with ANF alone and see increased CYP1A1 mRNA.

-

Explanation: At concentrations

M, ANF can act as a partial agonist. This is not an experimental error but a documented pharmacological property. -

Solution: Always run a full dose-response curve. True antagonism is best observed in the 0.1 – 1.0

M range against a low-dose agonist.

Self-Validating Check:

-

If using ANF as an antagonist, include a "ANF Only" control arm. If the "ANF Only" arm shows induction, you are in the partial agonist window or using a sensitive cell line.

References

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology.

-

Gasiewicz, T. A., & Rucci, G. (1991). Alpha-Naphthoflavone acts as an antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin by forming an inactive complex with the Ah receptor. Molecular Pharmacology.

-

Sigma-Aldrich.

-Naphthoflavone (N3633) and -

Petrulis, J. R., & Bunce, N. J. (1999). Competitive inhibition by inducer as a confounding factor in the use of the ethoxyresorufin-O-deethylase (EROD) assay to estimate exposure to dioxin-like compounds. Toxicology Letters.

-

PubChem D

-Naphthoflavone (CID 11778) and

A Head-to-Head Comparison for Researchers: α-Naphthoflavone vs. TCDD for CYP1A1 Induction

A Senior Application Scientist's Guide to Selecting the Right Tool for Aryl Hydrocarbon Receptor (AHR) Pathway Activation

In the landscape of drug metabolism and toxicology, the cytochrome P450 enzyme CYP1A1 is a pivotal player. Its induction is a critical event, signaling the activation of the aryl hydrocarbon receptor (AHR) pathway, a key cellular sensor for a wide range of xenobiotics. For researchers investigating this pathway, the choice of inducing agent is paramount. This guide provides an in-depth comparison of two commonly used compounds: the classical, high-potency agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and the synthetic flavonoid, alpha-naphthoflavone (αNF).

The Central Mechanism: AHR Pathway Activation

Both TCDD and αNF exert their effects on CYP1A1 primarily through the AHR, a ligand-activated transcription factor. Understanding this core pathway is essential to appreciating the nuances of each compound. In its inactive state, the AHR resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (Hsp90) and AHR-interacting protein (AIP).

Ligand binding triggers a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Here, it heterodimerizes with the AHR nuclear translocator (ARNT). This newly formed AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes, most notably CYP1A1, initiating their transcription.

Conclusion and Recommendations

The selection between TCDD and α-naphthoflavone is a classic case of balancing potency with practicality.

-

Choose TCDD when:

-

The experimental goal is to elicit a maximal, sustained AHR response.

-

It is being used as a positive control or reference compound to benchmark the potency of unknown compounds.

-

The laboratory is equipped with the appropriate safety measures for handling highly toxic and persistent compounds.

-

-

Choose α-Naphthoflavone when:

-

A moderate, transient induction of CYP1A1 is sufficient for the experimental endpoint.

-

Safety and ease of handling are primary concerns.

-

Investigating compounds with potential mixed agonist/antagonist properties, where αNF can serve as a relevant comparator.

-

Ultimately, the context of the research question dictates the appropriate choice. TCDD remains the unparalleled gold standard for potency, while αNF offers a safer, albeit more complex, alternative for routine induction studies. A thorough understanding of their distinct profiles is crucial for designing robust experiments and accurately interpreting the resulting data in the field of drug metabolism and toxicology.

References

-

Title: The Aryl Hydrocarbon Receptor (AhR) Source: National Institute of Environmental Health Sciences (NIEHS) URL: [Link]

-

Title: Dioxins Source: National Institute of Environmental Health Sciences (NIEHS) URL: [Link]

-

Title: Aryl Hydrocarbon Receptor, a Double-Edged Sword in the Development of Colorectal Cancer Source: Frontiers in Immunology URL: [Link]

-

Title: The Biphasic Effect of α-Naphthoflavone on the Aryl Hydrocarbon Receptor-Mediated Transcription Source: Archives of Pharmacal Research URL: [Link]

-

Title: Alpha-naphthoflavone: a potent and specific inhibitor of AHR-mediated transcription Source: Biochemical and Biophysical Research Communications URL: [Link]

A Researcher's Guide to Specific AHR Antagonism: CH-223191 vs. α-Naphthoflavone

In the intricate world of cellular signaling, the Aryl Hydrocarbon Receptor (AHR) stands out as a ligand-activated transcription factor critical in regulating responses to environmental xenobiotics, influencing immune function, and impacting tumorigenesis. For researchers dedicated to unraveling its complex roles, the choice of a specific antagonist is paramount. This guide provides an in-depth comparison of two widely used AHR antagonists, CH-223191 and alpha-Naphthoflavone (α-NF), offering experimental evidence to guide your selection of the more specific tool for your research.

The AHR Signaling Cascade: A Brief Overview

The AHR, a member of the Per-Arnt-Sim (PAS) family of proteins, resides in the cytoplasm in an inactive complex with proteins such as heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from its chaperone proteins and heterodimerizes with the AHR Nuclear Translocator (ARNT). The resulting AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. A prime example of an AHR target gene is Cytochrome P450 1A1 (CYP1A1), a key enzyme in xenobiotic metabolism.

Figure 2: Workflow for an AHR-dependent reporter gene assay.

CYP1A1 Induction Assay (qRT-PCR)

This assay directly measures the expression of a key AHR target gene.

Principle: AHR activation leads to the transcriptional upregulation of the CYP1A1 gene. A specific AHR antagonist will block this induction.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells and treat with an AHR agonist and varying concentrations of the antagonist as described in the reporter gene assay protocol.

-

RNA Extraction: After the desired treatment period (e.g., 8-24 hours), lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method. A potent antagonist will significantly reduce the agonist-induced upregulation of CYP1A1.

Conclusion and Recommendation

While both CH-223191 and α-Naphthoflavone have been used to probe AHR function, the evidence strongly supports the superiority of CH-223191 as a more specific and reliable AHR antagonist. Its lack of partial agonism, non-interference with CYP450 enzyme activity, and absence of estrogenic effects make it the preferred choice for researchers seeking to isolate and understand the precise roles of the Aryl Hydrocarbon Receptor. By employing rigorous experimental validation methods, such as reporter gene assays and target gene expression analysis, researchers can confidently dissect the contributions of AHR signaling to their biological systems of interest. For unambiguous and reproducible results in AHR research, CH-223191 is the demonstrably more specific tool.

References

-

Kim, J., et al. (2006). A new class of aryl hydrocarbon receptor antagonists: Dibenzofuran and dibenzo-p-dioxin. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Zhao, B., et al. (2010). CH223191 is a ligand-selective antagonist of the aryl hydrocarbon receptor. Toxicological Sciences. Available at: [Link]

-

Gasiewicz, T. A., & Rucci, G. (1991). α-Naphthoflavone acts as an antagonist of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by forming an inactive complex with the Ah receptor. Molecular Pharmacology. Available at: [Link]

-

Wilhelmsson, A., et al. (1990). The human-derived cell line, LS180, is a model for studies of aryl hydrocarbon receptor-mediated effects. European Journal of Biochemistry. Available at: [Link]

-

Shimada, T., et al. (1998). Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by 7,8-benzoflavone. Drug Metabolism and Disposition. Available at: [Link]

-

Vonier, P. M., et al. (1996). Interaction of environmental chemicals with the estrogen and aryl hydrocarbon receptors in human breast cancer cells. Cancer Research. Available at: [Link]

A Comparative Guide to AHR Antagonism: α-Naphthoflavone vs. GNF351

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two prominent Aryl Hydrocarbon Receptor (AHR) antagonists: the classical competitor, alpha-Naphthoflavone (αNF), and the more recent selective AHR modulator (SAhRM), GNF351. By examining their mechanisms, potency, specificity, and experimental applications, this document aims to equip researchers with the necessary information to make informed decisions for their AHR-related studies.

Introduction: The Aryl Hydrocarbon Receptor and its Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. It is renowned for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, emerging research has uncovered its involvement in a diverse range of physiological and pathological processes, including immune regulation, cell proliferation, and tumorigenesis. This has spurred the development and use of AHR antagonists to probe these functions and as potential therapeutic agents.

This guide focuses on a critical comparison of α-Naphthoflavone, a first-generation AHR antagonist, and GNF351, a more recently developed and highly selective antagonist.

Mechanism of Action: A Tale of Two Antagonists

While both compounds inhibit AHR signaling, their modes of action exhibit key differences.

Alpha-Naphthoflavone (αNF): A Competitive Inhibitor with Agonist Potential

α-Naphthoflavone acts primarily as a competitive antagonist by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of agonists like TCDD. However, its action is not always straightforward. In certain cellular contexts and at specific concentrations, αNF can exhibit partial agonist activity, leading to the transcription of AHR target genes such as CYP1A1. This dual activity is a critical consideration for experimental design and data interpretation.

GNF351: A Pure, Potent, and Selective Antagonist

GNF351 was identified through high-throughput screening as a potent and selective AHR antagonist. It functions as a pure antagonist, effectively blocking AHR activation without exhibiting any discernible agonist activity. This is achieved by preventing the recruitment of co-activators necessary for transcriptional activation. GNF351 has been shown to inhibit both endogenous and TCDD-induced AHR signaling.

Visualizing the AHR Signaling Pathway and Antagonism

The following diagram illustrates the canonical AHR signaling pathway and the points of intervention for αNF and GNF351.

Caption: AHR signaling pathway and antagonist intervention points.

Potency and Specificity: A Quantitative Comparison

The efficacy of an antagonist is determined by its potency (the concentration required to inhibit AHR signaling) and its specificity (the degree to which it affects other cellular targets).

| Compound | IC50 (AHR Antagonism) | Specificity Notes |

| α-Naphthoflavone | ~100-500 nM (Varies by cell type and agonist) | Can interact with estrogen receptors and exhibit off-target effects at higher concentrations. Also displays partial agonist activity. |

| GNF351 | ~25 nM | Highly selective for AHR. No significant activity against a panel of other receptors and kinases has been reported. |

Data Interpretation:

The lower IC50 value of GNF351 indicates significantly higher potency compared to αNF. Furthermore, the high selectivity of GNF351 minimizes the risk of confounding off-target effects, making it a more reliable tool for specifically studying AHR biology.

Experimental Applications and Considerations

The choice between αNF and GNF351 will depend on the specific experimental goals.

When to Consider α-Naphthoflavone:

-

Historical Context: For studies aiming to replicate or build upon older research where αNF was the primary antagonist used.

-

Cost-Effective Screening: As a less expensive option for initial, large-scale screening experiments, with the caveat that hits should be confirmed with a more specific antagonist.

-

Studying Agonist/Antagonist Duality: In specific contexts where the partial agonist activity of αNF is the subject of investigation.

When to Choose GNF351:

-

High-Fidelity AHR Inhibition: When precise and "clean" antagonism of the AHR is required to confidently attribute observed effects to AHR inhibition.

-

In Vivo Studies: The high potency and selectivity of GNF351 make it a more suitable candidate for animal studies, reducing the likelihood of off-target effects that could complicate data interpretation.

-

Therapeutic Development: In drug discovery pipelines where high specificity is a critical requirement for a lead compound.

Experimental Protocols: Assessing AHR Antagonism

Here are standardized protocols for evaluating the antagonistic properties of compounds like αNF and GNF351.

AHR-Dependent Luciferase Reporter Assay

This assay provides a quantitative measure of AHR activation by using a reporter gene (luciferase) under the control of an AHR-responsive element (XRE).

Methodology:

-

Cell Culture: Plate cells engineered to express the AHR and an XRE-luciferase reporter construct (e.g., HepG2-XRE-Luc) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of the antagonist (e.g., αNF or GNF351) for 1 hour.

-

Agonist Stimulation: Add a known AHR agonist (e.g., TCDD at a concentration that elicits a submaximal response) to the wells. Include appropriate controls (vehicle only, agonist only, antagonist only).

-

Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luminescence data to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) and calculate the percent inhibition relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for AHR Luciferase Reporter Assay.

Cytochrome P450 1A1 (CYP1A1) Induction Assay

This assay measures the expression or activity of a downstream target gene of AHR, CYP1A1, providing a more physiologically relevant readout of AHR antagonism.

Methodology:

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., primary hepatocytes, HepG2) and treat with the antagonist and agonist as described for the luciferase assay.

-

Incubation: Incubate for a sufficient time to allow for CYP1A1 induction (e.g., 24 hours for mRNA, 48-72 hours for protein/activity).

-

Endpoint Measurement (Choose one):

-

qRT-PCR: Isolate RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure CYP1A1 mRNA levels.

-

Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for CYP1A1.

-

EROD Assay: Measure the enzymatic activity of CYP1A1 by incubating cell lysates or intact cells with a fluorogenic substrate (e.g., 7-ethoxyresorufin) and quantifying the fluorescent product (resorufin).

-

-

Data Analysis: Quantify the reduction in CYP1A1 expression or activity in the presence of the antagonist compared to the agonist-only control.

Conclusion and Recommendations

Both α-Naphthoflavone and GNF351 are valuable tools for studying AHR biology. However, their distinct properties make them suitable for different applications.

-

α-Naphthoflavone remains a useful, cost-effective tool for initial studies, but its partial agonist activity and potential for off-target effects necessitate careful experimental design and data interpretation.

-

GNF351 represents a significant advancement in AHR antagonism. Its high potency, "pure" antagonist profile, and selectivity make it the superior choice for experiments demanding a precise and unambiguous inhibition of the AHR pathway. For studies aiming to elucidate the specific roles of AHR in complex biological systems and for those in the early stages of therapeutic development, GNF351 is the recommended antagonist.

Ultimately, the selection of an AHR antagonist should be a deliberate choice based on the scientific question, the experimental context, and a thorough understanding of the compound's pharmacological profile.

References

-

Smith, K. et al. (2011). GNF351, a novel and selective AHR antagonist. ChemMedChem, 6(5), 834-840. [Link]

comparative analysis of alpha-Naphthoflavone and 6-MCDF as AHR antagonists

Executive Summary

In the field of aryl hydrocarbon receptor (AhR) pharmacology, selecting the correct antagonist is critical for distinguishing between receptor-mediated toxicity and off-target metabolic effects. This guide compares

The Verdict: While

Mechanistic Profile & Selectivity

Understanding the molecular behavior of these compounds is the foundation of experimental design. Both compounds compete with ligands like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) for the ligand-binding domain (LBD) of the AhR, but their downstream effects differ.

Alpha-Naphthoflavone ( -NF)

-

Class: Synthetic Flavonoid.

-

Mechanism: Competitive antagonist at low concentrations; Partial agonist at high concentrations.

-

The "Biphasic" Problem:

-NF inhibits TCDD-induced CYP1A1 transcription at nanomolar concentrations. However, at micromolar concentrations ( -

Metabolic Interference:

-NF is a potent suicide substrate and direct inhibitor of CYP1A1 and CYP1B1 enzymes. This means a reduction in EROD activity (a measure of CYP1A1) might be due to direct enzyme inhibition rather than receptor antagonism.

6-MCDF

-

Class: Alkyl-substituted Dibenzofuran.

-

Mechanism: Competitive antagonist.

-

The "Pure" Antagonist Advantage: 6-MCDF binds the AhR with high affinity but fails to induce the conformational change necessary for effective DRE (Dioxin Response Element) binding and co-activator recruitment.

-

Stability: It effectively blocks TCDD-induced toxicity (e.g., cleft palate, immunotoxicity) without exhibiting the estrogenic or partial agonist effects seen with other flavonoids.

Mechanistic Pathway Diagram

Figure 1: Differential mechanistic impact of TCDD,

Comparative Performance Data

The following data summarizes the pharmacological differences. Note that IC50 values can vary by cell line and species (human vs. rodent).

| Feature | Alpha-Naphthoflavone ( | 6-MCDF |

| Primary Action | Mixed Antagonist / Partial Agonist | Antagonist |

| IC50 (vs TCDD) | ~0.1 - 0.5 | ~0.05 - 0.2 |

| Intrinsic Activity | Induces CYP1A1 at >10 | Minimal / Negligible |